molecular formula C11H13N3OS B1209186 6,6-Dimethyl-5,8-dihydro-6H-7-oxa-9-thia-1,3-diaza-fluoren-4-ylamine CAS No. 65413-58-3

6,6-Dimethyl-5,8-dihydro-6H-7-oxa-9-thia-1,3-diaza-fluoren-4-ylamine

Cat. No. B1209186
CAS RN: 65413-58-3
M. Wt: 235.31 g/mol
InChI Key: IPQMQCWBHBHOLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Although the specific synthesis of 6,6-Dimethyl-5,8-dihydro-6H-7-oxa-9-thia-1,3-diaza-fluoren-4-ylamine is not directly reported in the literature, related compounds and synthetic approaches provide valuable insights. For instance, the synthesis of complex organic molecules often involves multistep synthetic routes, including reactions such as Sonogashira couplings, which are employed for constructing pi-conjugated systems with specific electronic and structural properties (Wang et al., 2006). These methodologies could be relevant for synthesizing the backbone structure of the target compound, incorporating the necessary functional groups through selective reactions.

Molecular Structure Analysis

The molecular structure of related compounds reveals the importance of X-ray crystallography in understanding the spatial arrangement and stability of complex molecules. For example, the crystal structure analysis of 1,9-dimethyl-4,5-dihydro-6H-pyrido[3’,2’:4,5]thieno[2,3-f] pyrrolo[1,2-a][1,4]diazepin-6-one highlighted its orthorhombic system and provided insights into its molecular packing and hydrogen bonding patterns, which could be analogous to understanding the structure of the compound (Pesyan, 2010).

Chemical Reactions and Properties

Chemical reactions involving similar complex molecules can shed light on the reactivity and potential chemical transformations of this compound. For instance, the aminomethylation reactions and subsequent structural transformations of related compounds indicate a high degree of reactivity towards nucleophilic substitution and ring-closure reactions, which may also apply to the target molecule (Dotsenko et al., 2016).

Physical Properties Analysis

The physical properties of complex organic molecules, such as solubility, melting point, and crystallinity, are crucial for their practical applications. While specific data on this compound is not available, analogous compounds provide a basis for predicting these properties. The stability and crystalline nature of similar molecules, as observed through X-ray crystallography, suggest that the compound may exhibit solid-state stability and potential for forming well-defined crystalline materials (Pesyan, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under various conditions, and interaction with other molecules, are integral to understanding the utility of the compound. The synthesis and structural analysis of related molecules hint at the compound's potential for participating in a wide range of chemical reactions, including those involving nucleophilic and electrophilic centers, which could be leveraged for further functionalization or application in material science and organic synthesis (Wang et al., 2006).

Scientific Research Applications

  • Chemical Synthesis and Reactions : This compound has been utilized in the synthesis of various heterocyclic compounds. For instance, in the study of cyclopentadienylidenes, it was involved in reactions yielding dipyridinoheterosesquifulvalenes, a type of pi-conjugated molecule, as reported by Seitz, Lehmann, and Mönnighoff (1972) in their work on cyclopentadienylidene derivatives (Seitz, Lehmann, & Mönnighoff, 1972).

  • Materials Science and Optoelectronic Properties : The compound has applications in materials science, particularly in the synthesis of molecular wires and related pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives. This is evidenced in a study by Wang, Pålsson, Batsanov, and Bryce (2006), which discusses the synthesis and characterization of such materials, highlighting their potential in optoelectronic applications (Wang, Pålsson, Batsanov, & Bryce, 2006).

  • Pharmacological Research : Although specific pharmacological applications of this compound are limited, related structures have been synthesized and studied for their potential pharmacological properties. For example, Aly (2005) synthesized a series of annelated pyrimidine derivatives, which were prepared to study their pharmacological properties (Aly, 2005).

  • Organic Chemistry and Reaction Mechanisms : The compound plays a role in understanding complex reaction mechanisms in organic chemistry. For instance, studies on the oxidative coupling in derivatives of diazafluorene, as explored by Slabko et al. (2002), contribute to a deeper understanding of these processes in organic synthesis (Slabko, Ageenko, Kuklev, & Kaminski, 2002).

  • Synthetic Organic Chemistry : This compound is also instrumental in the field of synthetic organic chemistry, as evidenced by its involvement in the synthesis of various heterocyclic compounds, such as those reported in studies on reactions of dimethyl acetylenedicarboxylate with different sulfur-containing compounds (El-Shaieb, 2006).

properties

IUPAC Name

12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-11(2)3-6-7(4-15-11)16-10-8(6)9(12)13-5-14-10/h5H,3-4H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQMQCWBHBHOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC3=NC=NC(=C23)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,6-Dimethyl-5,8-dihydro-6H-7-oxa-9-thia-1,3-diaza-fluoren-4-ylamine
Reactant of Route 6
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